N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antimicrobial properties . The presence of the imidazo[1,2-a]pyridine scaffold in this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives with potential biological activities.
Scientific Research Applications
N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s interaction with these targets leads to the disruption of cancer cell proliferation and survival.
Comparison with Similar Compounds
N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-aminophenyl)pyridine-2-carboxamide: This compound has similar structural features but lacks the halogen and fluorine substitutions.
N-(3-aminophenyl)pyridine-2-carboxamide: Another similar compound with different substitution patterns, affecting its biological activity.
The unique combination of the amino, chloro, and fluoro groups in this compound contributes to its distinct biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H10ClFN4O |
---|---|
Molecular Weight |
304.70 g/mol |
IUPAC Name |
N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10ClFN4O/c15-8-1-6-11-19-12(13(16)20(11)7-8)14(21)18-10-4-2-9(17)3-5-10/h1-7H,17H2,(H,18,21) |
InChI Key |
TVSPEQGYGAOTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(N3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
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